Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate
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Overview
Description
Methyl 7-azabicyclo[410]hept-3-ene-7-carboxylate is a unique bicyclic compound with the molecular formula C8H11NO2 It is known for its distinctive structure, which includes a nitrogen atom within the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) can yield the desired bicyclic structure . The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions and using efficient catalysts. The process involves the careful control of temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to it.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate exerts its effects involves interactions with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and affect cellular processes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptenes: These compounds share a similar bicyclic structure but lack the nitrogen atom.
7-Oxabicyclo[2.2.1]heptane: This compound has an oxygen atom in the bicyclic framework instead of nitrogen.
Uniqueness
Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate is unique due to the presence of the nitrogen atom within its bicyclic structure.
Properties
CAS No. |
412273-76-8 |
---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-11-8(10)9-6-4-2-3-5-7(6)9/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
XIKKUZSZNLGOSW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C2C1CC=CC2 |
Origin of Product |
United States |
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